molecular formula C17H18N2O3 B5703834 N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No. B5703834
M. Wt: 298.34 g/mol
InChI Key: XJBTUCSJEVXGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 391.47 g/mol. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and triggering a cascade of events that ultimately leads to the desired effect. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is easy to handle and has good solubility in organic solvents, which makes it easy to dissolve in various solutions. However, this compound is not very stable in aqueous solutions, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the development of new drug delivery systems that utilize this compound as a carrier. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new potential therapeutic applications.

Synthesis Methods

The synthesis of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction of 2-phenoxybutanoic acid with benzoyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with an amine to form the final product. This method of synthesis has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use as a drug delivery system. It has been shown to have excellent biocompatibility and can effectively deliver drugs to specific target sites. This compound has also been studied for its use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-15(21-14-11-7-4-8-12-14)17(20)22-19-16(18)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBTUCSJEVXGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=CC=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=CC=C1)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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